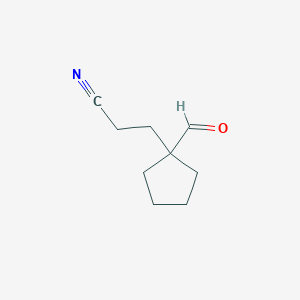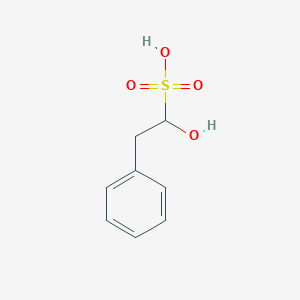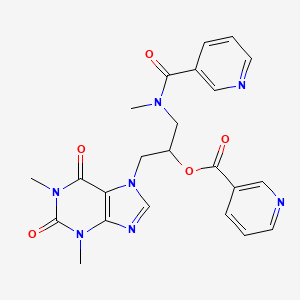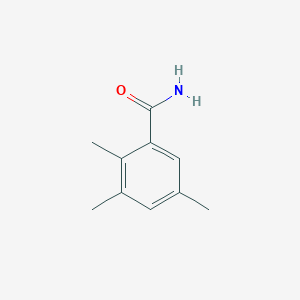
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a unique structure combining an indole moiety, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have shown significant cytotoxic activities against various cancer cell lines.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is unique due to its combination of an indole moiety, a pyrimidine ring, and a piperidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-methyl-1-[4-[6-(5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H26N4O4S/c1-15(2)22(27)25-9-7-17(8-10-25)30-21-13-20(23-14-24-21)26-11-6-16-12-18(31(3,28)29)4-5-19(16)26/h4-6,11-15,17H,7-10H2,1-3H3 |
InChI Key |
IJOUABUCJZCJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)OC2=NC=NC(=C2)N3C=CC4=C3C=CC(=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


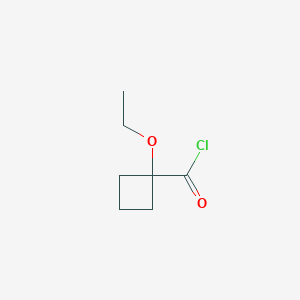
![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)

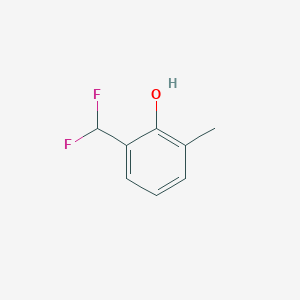
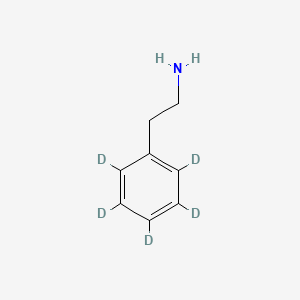
![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
